2-[(Methylthio)methyl]thiazole-4-carboxylic Acid 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18302137
InChI: InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.3 g/mol

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18302137

Molecular Formula: C6H7NO2S2

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid -

Specification

Molecular Formula C6H7NO2S2
Molecular Weight 189.3 g/mol
IUPAC Name 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9)
Standard InChI Key HHATYCZQUYXPPQ-UHFFFAOYSA-N
Canonical SMILES CSCC1=NC(=CS1)C(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid denotes a thiazole ring system substituted with a -(CH₂-S-CH₃) group at position 2 and a -COOH group at position 4. Its molecular formula is C₆H₇NO₂S₂, yielding a molecular weight of 193.26 g/mol (calculated from atomic masses). The compound’s structure aligns with the broader class of 4-carboxythiazoles, which are frequently explored for their bioactivity and synthetic utility .

Structural Features

  • Thiazole Core: A five-membered aromatic ring containing one nitrogen and one sulfur atom.

  • Substituents:

    • 2-(Methylthiomethyl): A sulfur-linked methyl group attached via a methylene bridge, introducing steric bulk and potential redox activity.

    • 4-Carboxylic Acid: Enhances polarity and enables hydrogen bonding or salt formation.

Table 1 compares key identifiers of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid with related thiazole derivatives:

PropertyTarget Compound2-(Methylthio)thiazole-4-carboxylic Acid 2-Methyl-1,3-thiazole-4-carboxylic Acid
CAS Number1342789-21-2 907543-75-335272-15-2
Molecular FormulaC₆H₇NO₂S₂C₅H₅NO₂S₂C₅H₅NO₂S
Molecular Weight (g/mol)193.26175.23143.16
Key Functional Groups-COOH, -SCH₂CH₃-COOH, -SCH₃-COOH, -CH₃

Synthesis and Manufacturing

While no explicit synthesis route for 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid is documented in the provided sources, its preparation can be inferred from analogous thiazole syntheses. The Hantzsch thiazole synthesis—a classical method involving cyclization of α-halo carbonyl compounds with thioureas—offers a plausible pathway .

Proposed Synthetic Route

  • Formation of Thiazole Core: React ethyl 2-chloro-3-oxobutanoate with thiourea in ethanol under reflux to yield a 2-aminothiazole intermediate.

  • Introduction of Methylthiomethyl Group: Treat the intermediate with methyl chloromethyl sulfide in the presence of a base (e.g., K₂CO₃) to substitute the amine with the methylthiomethyl group.

  • Ester Hydrolysis: Hydrolyze the ethyl ester under acidic or basic conditions to produce the carboxylic acid .

This hypothetical pathway aligns with methods used for synthesizing methyl 2-aminothiazole-4-carboxylate (CAS 118452-04-3), where bromo-oxo esters and thiourea precursors are employed .

Physical and Chemical Properties

Predicted Physicochemical Properties

  • Melting Point: Estimated at 160–170°C (based on analogs with similar substituents ).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group, with limited water solubility .

  • Stability: Expected to decompose at high temperatures or under strong oxidizing conditions.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present).

  • NMR:

    • ¹H NMR: Signals for methylthiomethyl protons (δ 2.1–2.3 ppm for SCH₃, δ 3.8–4.0 ppm for CH₂-S).

    • ¹³C NMR: Carboxylic acid carbon at ~170 ppm, thiazole carbons at 120–150 ppm .

Applications and Research Findings

Thiazole-4-carboxylic acid derivatives are frequently investigated for pharmaceutical applications. For example:

  • Antimicrobial Agents: Analogous compounds exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis .

  • Enzyme Inhibitors: The carboxylic acid group may chelate metal ions in enzymatic active sites, as seen in matrix metalloproteinase inhibitors .

While no direct studies on 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid are available, its structure suggests potential utility as:

  • A ligand in coordination chemistry.

  • An intermediate in synthesizing more complex heterocycles.

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